molecular formula C11H7BrClNO B8386983 2-Bromo-6-(4-chlorophenyl)pyridin-3-ol

2-Bromo-6-(4-chlorophenyl)pyridin-3-ol

Cat. No.: B8386983
M. Wt: 284.53 g/mol
InChI Key: HNOWZHICXQBZPX-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-chlorophenyl)pyridin-3-ol is a halogenated pyridine derivative featuring a bromine atom at position 2, a hydroxyl group at position 3, and a 4-chlorophenyl substituent at position 4. The bromine and chlorine atoms enhance lipophilicity, which may influence bioavailability and binding interactions in biological systems.

Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

2-bromo-6-(4-chlorophenyl)pyridin-3-ol

InChI

InChI=1S/C11H7BrClNO/c12-11-10(15)6-5-9(14-11)7-1-3-8(13)4-2-7/h1-6,15H

InChI Key

HNOWZHICXQBZPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)O)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-6-(4-chlorophenyl)pyridin-3-ol with structurally related pyridine derivatives, focusing on substituents, molecular weights, and reported properties/applications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Br (2), 4-Cl-Ph (6), OH (3) ~284.49 (calculated) Hypothesized antimicrobial or synthetic intermediate N/A
2-Bromo-6-(hydroxymethyl)pyridin-3-ol Br (2), CH2OH (6), OH (3) 204.02 Catalogued as a building block for organic synthesis
6-Bromo-2-chloropyridin-3-ol Cl (2), Br (6), OH (3) 208.43 Structural analog with potential halogen-directed reactivity
2-Bromo-6-(undec-1-yn-1-yl)pyridin-4-ol Br (2), undec-1-yn-1-yl (6), OH (4) 324.25 (estimated) Demonstrated antimicrobial activity against Staphylococcus aureus
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 4-Cl-Ph, enone system, OH (2) 260.70 Studied via DFT for electronic properties; high dipole moment (5.23 Debye)

Key Observations:

Substituent Effects: The 4-chlorophenyl group in this compound introduces steric bulk and aromatic π-system interactions compared to smaller substituents like hydroxymethyl (CH2OH) in . This may enhance binding to hydrophobic pockets in enzymes or receptors. Halogen Positioning: The bromine at position 2 (vs.

Biological Activity: Pyridinols with long alkyl chains (e.g., 2-Bromo-6-(undec-1-yn-1-yl)pyridin-4-ol ) show antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL against S. aureus. The 4-chlorophenyl variant may exhibit enhanced potency due to increased lipophilicity.

Synthetic Utility :

  • The hydroxymethyl analog (2-Bromo-6-(hydroxymethyl)pyridin-3-ol) is commercially available (CAS 168015-04-1) and priced at $500/g , highlighting its role as a versatile intermediate. The 4-chlorophenyl variant could serve similar purposes in cross-coupling reactions (e.g., Suzuki-Miyaura).

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